molecular formula C13H19FO3 B3039750 1-(4-Fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-ol CAS No. 130723-18-1

1-(4-Fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-ol

Cat. No.: B3039750
CAS No.: 130723-18-1
M. Wt: 242.29 g/mol
InChI Key: AVZDLLDTMAVFRI-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-ol is an organic compound characterized by the presence of a fluorophenyl group, two methoxy groups, and a tertiary alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with 2-methyl-2,3-butanediol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of an acid or base catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(4-Fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-one.

    Reduction: Formation of 1-(4-Fluorophenyl)-4,4-dimethoxy-2-methylbutane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as improved thermal stability and dielectric properties.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)ethanol: A simpler analog with a similar fluorophenyl group but lacking the methoxy and tertiary alcohol groups.

    4-Fluorophenyl isocyanate: Another fluorinated compound with different functional groups and reactivity.

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A more complex fluorinated compound with distinct structural features.

Uniqueness

1-(4-Fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-ol is unique due to its combination of a fluorophenyl group, two methoxy groups, and a tertiary alcohol This combination imparts specific chemical and physical properties that differentiate it from other similar compounds

Properties

IUPAC Name

1-(4-fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FO3/c1-13(15,9-12(16-2)17-3)8-10-4-6-11(14)7-5-10/h4-7,12,15H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZDLLDTMAVFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)(CC(OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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